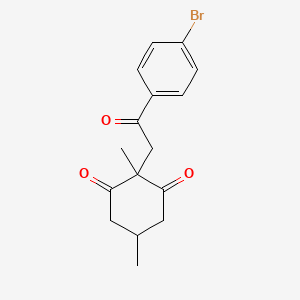
(4-(1H-pyrazol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-(1H-pyrazol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone is a hybrid molecule containing structural features of both pyridine and pyrazole rings. Its unique structure lends itself to a variety of applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: To synthesize (4-(1H-pyrazol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone, a multi-step synthesis is often employed. A common synthetic route involves:
Synthesis of 4-(1H-pyrazol-1-yl)pyridine via the reaction of pyrazole with a pyridine derivative under basic conditions.
Preparation of 3,4-dihydroquinoline through cyclization of appropriate precursors.
Coupling of the two synthesized intermediates under conditions that favor the formation of the methanone linkage, typically involving reagents such as coupling agents like EDC or DCC in the presence of catalysts.
Industrial Production Methods: On an industrial scale, the process might be streamlined by employing continuous flow reactors that allow for better control over reaction parameters and increased yield. Catalysts and reaction conditions are optimized to enhance the efficiency of each step in the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: The compound can undergo a variety of reactions including:
Oxidation: The pyrazole and pyridine rings can be oxidized using agents like potassium permanganate.
Reduction: The methanone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The nitrogen atoms in the rings can be targeted for substitution reactions using various nucleophiles or electrophiles.
Oxidation: Potassium permanganate, hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride in aprotic solvents like tetrahydrofuran.
Substitution: Halogenation using N-bromosuccinimide, nucleophilic substitution with organolithium or Grignard reagents.
Oxidation products include nitrated or halogenated derivatives.
Reduction typically yields alcohols or amines.
Substitution results in a variety of substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (4-(1H-pyrazol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone is explored for its potential as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: In biological research, its interaction with proteins and enzymes is studied for potential bioactivity, such as enzyme inhibition or receptor binding.
Medicine: Medicinally, it is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities. Its unique structure allows it to bind selectively to various molecular targets.
Industry: In industry, derivatives of this compound might be used in the development of advanced materials, such as polymers or catalysts.
Wirkmechanismus
The mechanism by which (4-(1H-pyrazol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone exerts its effects is often linked to its ability to interact with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or alter signal transduction pathways by interacting with receptors. The pathways involved could include kinase inhibition or modulation of protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
When comparing it with similar compounds, such as other pyrazole or quinoline derivatives, the compound stands out due to its combined structural features. Its uniqueness lies in its dual functional moieties, providing a versatile scaffold for drug design. Similar compounds might include:
(4-(1H-pyrazol-1-yl)pyridine
3,4-dihydroquinoline
Pyrazolyl-pyridine derivatives
Quinoline-based compounds
Each of these related compounds offers unique properties, but none combine the exact features present in (4-(1H-pyrazol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone.
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(4-pyrazol-1-ylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c23-18(21-11-3-6-14-5-1-2-7-17(14)21)16-13-15(8-10-19-16)22-12-4-9-20-22/h1-2,4-5,7-10,12-13H,3,6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFVQVKIRMJHBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=NC=CC(=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-chlorophenyl)methyl]-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide](/img/structure/B2815365.png)
![2-ethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B2815366.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide](/img/structure/B2815368.png)


![9-(4-ethylphenyl)-1,7-dimethyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2815371.png)





![4-{[(furan-2-yl)methyl][(thiophen-3-yl)methyl]carbamoyl}-3-(thiophen-2-yl)butanoic acid](/img/structure/B2815382.png)
